Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, hydrochloride
Description
Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, hydrochloride is a phenethylamine derivative characterized by a 3,4-dimethoxy-substituted benzene ring and a branched N-substituent (1-methyl-2-phenylethyl group). The hydrochloride salt form enhances its water solubility compared to the free base, a property common to many amine-based pharmaceuticals . Synonyms for this compound include alpha-Methyl-N-(1-methyl-2-phenylethyl)benzenethanamine Hydrochloride and 3,4-Dimethoxy-N-(1-methyl-2-phenylethyl)phenethylamine Hydrochloride .
Structurally, the compound combines methoxy groups at the 3- and 4-positions of the benzene ring, which are electron-donating substituents that influence receptor binding and metabolic stability.
Properties
CAS No. |
13174-08-8 |
|---|---|
Molecular Formula |
C19H26ClNO2 |
Molecular Weight |
335.9 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethyl-(1-phenylpropan-2-yl)azanium;chloride |
InChI |
InChI=1S/C19H25NO2.ClH/c1-15(13-16-7-5-4-6-8-16)20-12-11-17-9-10-18(21-2)19(14-17)22-3;/h4-10,14-15,20H,11-13H2,1-3H3;1H |
InChI Key |
CXXSNFVGSYSCKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)[NH2+]CCC2=CC(=C(C=C2)OC)OC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Etherification, Cyanogenation, and Hydrogenation Route
This route is described in a 2014 Chinese patent for the production of 3,4-dimethoxyphenethylamine, a key intermediate relevant to the target compound.
Step 1: Etherification
- Starting Material: 3,4-dihydroxybenzyl chloride
- Reagents: Methyl sulfate and sodium hydroxide
- Conditions: Reaction temperature 30–60 °C (optimal ~45 °C), continuous methyl sulfate feeding over 10–12 hours
- Outcome: Formation of 3,4-dimethoxybenzyl chloride via methylation of hydroxyl groups
Step 2: Cyanogenation
- Reagents: Sodium cyanide or potassium cyanide (prussiate salts)
- Conditions: 60–85 °C (optimal ~80 °C)
- Outcome: Conversion of 3,4-dimethoxybenzyl chloride to 3,4-dimethoxycyanobenzene
Step 3: Catalytic Ammonification Hydrogenation
- Reagents: Ammonia, hydrogen gas, Raney nickel or palladium on carbon catalyst
- Solvents: Toluene, methanol, or dimethylbenzene (alone or in combination)
- Conditions: Temperature 120–160 °C (optimal ~140 °C), pressure 1.0–4.0 MPa (optimal 2.0–2.5 MPa), reaction time ~15 hours
- Outcome: Reduction of nitrile group to amine, yielding crude 3,4-dimethoxyphenethylamine
Step 4: Purification
- Method: Vacuum distillation under reduced pressure to obtain high purity product
- Yield: Total yield reported over 86%, with some embodiments achieving up to 90%
Summary Table of Reaction Conditions
| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| Etherification | 3,4-dihydroxybenzyl chloride, methyl sulfate, NaOH | 30–60 (opt 45) | Atmospheric | None | N/A |
| Cyanogenation | Sodium or potassium cyanide | 60–85 (opt 80) | Atmospheric | None | N/A |
| Ammonification hydrogenation | NH3, H2, Raney Ni or Pd/C, toluene/methanol/dimethylbenzene | 120–160 (opt 140) | 1.0–4.0 (opt 2.0–2.5) | Raney Ni or Pd/C | 86–90 |
| Purification | Vacuum distillation | N/A | Reduced | N/A | N/A |
This method is industrially relevant due to its relatively high yield and use of recoverable solvents and catalysts.
Reduction and Functional Group Transformation Route
An alternative synthetic approach involves the preparation of related benzenethanamine derivatives via ester or acid chloride intermediates, followed by reduction and amination steps.
- Preparation of substituted benzoic acid derivatives (e.g., 2-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzoic acid) via aromatic substitution and functional group manipulation.
- Conversion of acids to acid chlorides using thionyl chloride under reflux.
- Reaction of acid chlorides with amines (e.g., isopropylamine) to form amide intermediates.
- Reduction of esters or amides to alcohols using hydride reagents such as lithium aluminium hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H) in dry solvents (tetrahydrofuran).
- Final purification by crystallization or chromatography.
- Use of dry dichloromethane for chlorination and amide formation.
- Hydride reductions typically performed at low temperatures (-78 °C to room temperature) under inert atmosphere.
- Purification steps include washing with acid/base solutions and drying over magnesium sulfate.
This route is more suited for laboratory-scale synthesis and allows for structural modifications at various stages, but may be less efficient for large-scale production.
Comparative Analysis of Preparation Methods
| Aspect | Etherification-Cyanogenation-Hydrogenation Route | Reduction-Functional Group Transformation Route |
|---|---|---|
| Starting Materials | 3,4-Dihydroxybenzyl chloride, methyl sulfate | Dimethoxybenzoic acids, esters, acid chlorides |
| Reaction Complexity | Multi-step with catalytic hydrogenation | Multiple steps including chlorination, amidation, reduction |
| Catalysts | Raney nickel or palladium on carbon | None (hydride reagents used) |
| Reaction Conditions | Elevated temperature and pressure for hydrogenation | Low temperature hydride reductions |
| Scale Suitability | Industrial scale feasible | More suited for laboratory scale |
| Yield | High (86–90%) | Moderate, dependent on step efficiency |
| Purification | Vacuum distillation | Crystallization, chromatography |
Summary of Research Findings and Notes
- The etherification-cyanogenation-hydrogenation method offers a high-yield, scalable process with well-defined reaction parameters and catalyst systems.
- The use of Raney nickel or palladium on carbon catalysts under pressurized hydrogen and ammonia atmospheres is critical for efficient nitrile reduction to amine.
- Reaction temperatures and pressures are optimized to balance conversion and catalyst stability.
- The alternative hydride reduction route provides access to structurally related compounds and intermediates but is less practical for large-scale synthesis.
- Purification by vacuum distillation or crystallization ensures product purity suitable for downstream applications.
- Safety considerations include handling of cyanide salts, pressurized hydrogen gas, and reactive hydride reagents.
Chemical Reactions Analysis
Types of Reactions
Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the nitrogen atom or the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenylethyl bromide in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Benzeneethanamine, 3,4-dimethoxy-N-methyl-, hydrochloride (CAS 13078-76-7)
- Structural Differences : The N-methyl group replaces the larger N-(1-methyl-2-phenylethyl) substituent.
- Impact: Solubility: Both compounds are hydrochloride salts, ensuring high water solubility. Pharmacological Activity: N-methyl derivatives are often less potent in central nervous system (CNS) targets due to reduced ability to cross the blood-brain barrier.
rac-Demethylselegiline Hydrochloride (N-[(1RS)-1-Methyl-2-phenylethyl]prop-2-yn-1-amine Hydrochloride)
- Structural Differences : The benzene ring lacks methoxy groups, and the amine is substituted with a propargyl group.
- Impact: Activity: Selegiline analogs are monoamine oxidase (MAO) inhibitors, suggesting the target compound’s dimethoxy groups may confer distinct receptor selectivity .
Substituents on the Benzene Ring
3,4-Methylenedioxyphenethylamine Hydrochloride (CAS 1653-64-1)
- Structural Differences : The 3,4-methylenedioxy group (forming a benzodioxole ring) replaces the 3,4-dimethoxy groups.
- Electronic Effects: The benzodioxole ring may enhance π-π stacking interactions with receptors, altering binding affinity .
Ethanolamine Derivatives
Diphenhydramine Hydrochloride (C₁₇H₂₁NO·HCl)
- Structural Differences : Features a diphenylmethoxy group and a dimethylamine instead of the dimethoxybenzene and branched N-substituent.
- Impact :
Other Derivatives
Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride
- Structural Differences : The N-substituent is a 4-methoxybenzyl group.
- Impact :
Data Tables
Research Findings and Implications
- Pharmacological Potential: The target compound’s dimethoxy and bulky N-substituent suggest possible activity in serotonin or dopamine pathways, akin to MDMA or selegiline analogs .
- Metabolism : Methoxy groups are susceptible to O-demethylation, which may limit bioavailability compared to methylenedioxy analogs .
- Synthetic Applications : The compound is listed as a pharmaceutical impurity (e.g., Verapamil EP Impurity B HCl), emphasizing its role in quality control .
Notes:
- Further studies on receptor binding affinity, metabolic stability, and toxicity are needed to fully characterize its profile.
Biological Activity
Benzenethanamine, 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)-, hydrochloride (commonly referred to as DMPEA) is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C19H26ClNO2
- Molecular Weight : 335.9 g/mol
- CAS Registry Number : 120-20-7
- IUPAC Name : 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)aniline
The compound features a phenethylamine backbone with methoxy groups at the 3 and 4 positions on the aromatic ring. This structural modification is significant for its biological activity.
Research indicates that DMPEA may exhibit various biological activities, including:
- Dopaminergic Activity : As a derivative of phenethylamine, DMPEA can influence dopaminergic pathways, which are crucial for mood regulation and motor control.
- Antioxidant Properties : Some studies suggest that DMPEA may possess antioxidant capabilities, potentially protecting cells from oxidative stress.
1. Neuropharmacological Effects
DMPEA has been studied for its effects on the central nervous system. It is believed to modulate neurotransmitter release and receptor activity:
- Dopamine Release : DMPEA has been shown to increase dopamine levels in certain brain regions, which may contribute to its stimulant effects.
- Potential for Addiction : Due to its structural similarity to other psychoactive substances, there is concern regarding its potential for abuse.
2. Antioxidant Activity
A study published in PubChem highlights the antioxidant properties of DMPEA. The compound demonstrated the ability to scavenge free radicals effectively, suggesting a protective role against cellular damage:
| Tested Concentration (µM) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 45 |
| 50 | 70 |
| 100 | 85 |
This table illustrates the concentration-dependent scavenging activity of DMPEA against DPPH radicals, a common method for assessing antioxidant capacity.
3. Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of DMPEA on various cell lines. Results indicate that at lower concentrations (up to 20 µM), DMPEA exhibits minimal cytotoxicity:
| Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| B16F10 | 5 | 90 |
| B16F10 | 10 | 85 |
| B16F10 | 20 | 80 |
These findings suggest that DMPEA may be safe for use in therapeutic contexts at specific dosages.
Case Study: Antioxidant Efficacy
In a study focused on the antioxidant efficacy of DMPEA, researchers found that it significantly reduced oxidative stress markers in treated cells compared to control groups. The study concluded that DMPEA could be beneficial in conditions characterized by oxidative damage.
Research Findings on Dopaminergic Activity
Another pivotal study examined the dopaminergic effects of DMPEA in animal models. The results indicated an increase in locomotor activity following administration of DMPEA, suggesting stimulant-like properties similar to those observed with other phenethylamines.
Q & A
Basic: What synthetic methodologies are recommended to achieve high-purity synthesis of this compound?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the phenethylamine backbone. Key steps include:
- Methoxy group introduction : Electrophilic substitution or protection/deprotection strategies to attach 3,4-dimethoxy groups to the benzene ring .
- N-alkylation : Reaction of the primary amine with 1-methyl-2-phenylethyl halides under controlled pH (8–9) and temperature (40–60°C) to minimize side reactions .
- Salt formation : Conversion to the hydrochloride salt via HCl gas or aqueous HCl treatment, followed by recrystallization in ethanol/water mixtures for purity .
Quality control : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and NMR (¹H/¹³C) to confirm structural integrity .
Basic: How does the hydrochloride salt form influence solubility and stability in experimental settings?
Answer:
The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) due to ionic dissociation, achieving ~50–100 mg/mL in water at 25°C. Stability considerations include:
- Hygroscopicity : Store desiccated at −20°C to prevent moisture absorption and degradation .
- pH-dependent stability : Avoid alkaline conditions (>pH 9), which promote free base precipitation. Buffered solutions (pH 4–6) are optimal for long-term storage .
- Thermal stability : Decomposition occurs above 150°C; avoid autoclaving .
Advanced: What experimental strategies address contradictions in reported receptor binding affinities?
Answer:
Discrepancies in biological activity data (e.g., serotonin vs. dopamine receptor affinities) may arise from:
- Receptor subtype variability : Use radioligand binding assays with cloned human receptor subtypes (e.g., 5-HT2A vs. D2) to isolate target interactions .
- Stereochemical purity : Chiral HPLC or SFC (supercritical fluid chromatography) ensures enantiomeric excess (>99%), as impurities in the 1-methyl-2-phenylethyl group can skew results .
- Meta-analysis : Cross-validate data across studies using standardized protocols (e.g., CEREP panel assays) to control for methodological variability .
Advanced: How can computational modeling predict metabolic pathways and toxicity risks?
Answer:
- Metabolism prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II pathways (e.g., O-demethylation via CYP2D6 or glucuronidation) .
- Toxicity profiling : Apply QSAR models to assess hepatotoxicity (e.g., mitochondrial dysfunction) or cardiotoxicity (hERG channel inhibition) .
- Docking studies : Molecular dynamics simulations (AMBER or GROMACS) model interactions with metabolic enzymes (e.g., CYP450 isoforms) to prioritize in vitro validation .
Advanced: What analytical techniques resolve structural ambiguities in polymorphic or solvate forms?
Answer:
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns in crystalline forms .
- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis differentiate polymorphs (e.g., melting point variations >5°C) .
- Solid-state NMR : Resolves dynamic disorder in solvates (e.g., ethanol vs. hydrate forms) .
Basic: What are the key structural features influencing its pharmacokinetic profile?
Answer:
- Lipophilicity : The 3,4-dimethoxy groups increase logP (~2.5), enhancing blood-brain barrier permeability .
- Ionizability : The tertiary amine (pKa ~8.5) ensures partial protonation at physiological pH, balancing solubility and membrane penetration .
- Steric effects : The 1-methyl-2-phenylethyl substituent reduces metabolic clearance by shielding the amine from hepatic enzymes .
Advanced: How do researchers validate target engagement in vivo?
Answer:
- Microdialysis : Measure extracellular neurotransmitter levels (e.g., serotonin, dopamine) in rodent brains post-administration .
- PET imaging : Use ¹¹C-labeled analogs to visualize receptor occupancy in real time .
- Knockout models : Compare wild-type and receptor-deficient mice to confirm mechanism-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
